Famotidine-13C,d4 Amide Impurity
Description
Properties
CAS No. |
1327321-45-8 |
|---|---|
Molecular Formula |
C8H13N5OS2 |
Molecular Weight |
264.363 |
IUPAC Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
InChI Key |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Synonyms |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4 |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Modification of Famotidine
Alternatively, Famotidine is subjected to degradation under oxidative or hydrolytic conditions to generate the amide impurity, followed by isotopic exchange. For instance, heating Famotidine in deuterated acidic media (e.g., DCl/D₂O) facilitates H/D exchange at specific positions, while ¹³C incorporation is achieved via Schlenk line techniques using ¹³CO₂. This approach requires precise control over reaction time and temperature to avoid over-degradation.
Isolation and Purification Strategies
Chromatographic Separation
The impurity is isolated from reaction mixtures using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). Source details a method where a mixture of Famotidine and its impurities is injected into a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v). The this compound elutes at 16.97–20.7 minutes under isocratic conditions, achieving >98% purity.
Table 2: HPLC Parameters for Impurity Isolation
| Parameter | Specification |
|---|---|
| Column | C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% TFA in H₂O/ACN (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 16.97–20.7 min |
Recrystallization and Solvent Partitioning
Following chromatographic separation, the impurity is further purified via recrystallization from ethyl acetate/hexane (1:3 v/v). The crystalline product is washed with cold deuterated methanol to remove residual unlabeled compounds, yielding a final isotopic purity of >99.5% as confirmed by mass spectrometry.
Analytical Characterization and Validation
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 265.085 (calculated 265.084) for C₈H₁₃N₅O¹³CS₂D₄. Tandem MS/MS reveals characteristic fragments at m/z 178.03 (loss of ¹³CONH₂) and 122.95 (thiazole ring cleavage), consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) shows the absence of protons at δ 8.46 ppm, confirming deuterium incorporation at the propanamide side chain. ¹³C NMR exhibits a singlet at δ 167.2 ppm for the ¹³C-labeled carbonyl carbon, with no coupling to adjacent deuterons due to the quadrupolar relaxation of deuterium.
Table 3: Key NMR Assignments
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.46 (absent) | Singlet | Propanamide NH₂ |
| ¹³C | 167.2 | Singlet | ¹³C=O |
Method Validation
A validated HPLC-UV method quantifies the impurity at trace levels (LOQ = 0.05 µg/mL). Linearity is established over 0.05–10 µg/mL (R² = 0.9998), with intra-day and inter-day precision ≤2.1% RSD.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Famotidine-13C,d4 Amide Impurity has several scientific research applications, including:
Proteomics research: The labeled analog is used in proteomics research to study protein interactions and functions.
Pharmaceutical research: It is used to study the metabolism and pharmacokinetics of Famotidine and its impurities.
Analytical chemistry: The compound is used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of Famotidine. Famotidine competitively inhibits the binding of histamine to H2-receptors on the gastric basolateral membrane of parietal cells, reducing basal and nocturnal gastric acid secretions . The labeled analog is used to study the molecular targets and pathways involved in this mechanism.
Comparison with Similar Compounds
Famotidine-13C,d4 Amide Impurity can be compared with other similar compounds, such as:
Famotidine: The parent compound, which is a histamine H2-receptor antagonist used to treat gastric and duodenal ulcers.
Ranitidine: Another histamine H2-receptor antagonist used for similar therapeutic purposes.
Cimetidine: A histamine H2-receptor antagonist with a similar mechanism of action.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications that require precise tracking and analysis of the compound .
Q & A
Basic Research Questions
Q. How is Famotidine- Amide Impurity synthesized and characterized in academic settings?
- Methodological Answer : Synthesis involves isotopic labeling (e.g., and deuterium) during precursor modification, followed by purification via preparative HPLC. Characterization typically includes NMR, NMR, IR, and mass spectrometry (MS) to confirm isotopic incorporation and structural integrity . HPLC with UV detection is used to assess purity (>98% by area normalization) . For advanced isotopic validation, -DEPT NMR or 2D-NMR may resolve ambiguities in labeling efficiency .
Q. What analytical techniques are prioritized for identifying Famotidine-related impurities in drug substance batches?
- Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard for impurity profiling, with method validation per ICH Q2(R2) guidelines (linearity: , LOQ ≤ 0.05%) . High-resolution MS (HRMS) or LC-MS/MS differentiates isotopic impurities (e.g., ) from unlabeled analogs by mass shifts (e.g., +5 Da for ) .
Q. What are the common sources of Famotidine- Amide Impurity in synthetic pathways?
- Methodological Answer : Impurities arise from:
- Incomplete isotopic incorporation : Residual unlabeled intermediates due to side reactions.
- Degradation : Hydrolysis of the amide group under acidic/basic conditions during synthesis.
- Cross-contamination : Residual solvents (e.g., DMF) or catalysts (e.g., Pd/C) from prior steps .
- Mitigation involves optimizing reaction conditions (e.g., pH, temperature) and implementing in-process controls (IPC) via inline FTIR or Raman spectroscopy .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and LC-MS data for Famotidine- Amide Impurity?
- Methodological Answer : Contradictions often arise from:
- Isotopic scrambling : Verify synthetic steps for unintended H/D exchange using deuterium solvent controls .
- Matrix effects in MS : Compare spectra under ESI+ vs. APCI ionization to rule out adduct formation .
- NMR sensitivity : Use -enriched samples (≥99% isotopic purity) and cryoprobes to enhance signal-to-noise ratios .
Q. What experimental design principles apply to synthesizing and profiling trace-level isotopic impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction time, solvent, and catalyst loading for maximal isotopic yield .
- Stress testing : Expose impurities to oxidative (HO), thermal (40–80°C), and photolytic conditions to study degradation pathways .
- Stability studies : Store impurities in inert atmospheres (N) at –20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational methods (e.g., DFT) enhance structural elucidation of Famotidine- Amide Impurity?
- Methodological Answer :
- Spectral simulation : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrational modes for proposed structures, reducing reliance on empirical reference standards .
- Conformational analysis : Molecular dynamics (MD) simulations model solvent effects (e.g., DMSO vs. water) on impurity stability .
- Validation : Compare simulated VCD (vibrational circular dichroism) spectra with experimental data to confirm stereochemical assignments .
Q. What regulatory considerations govern the reporting of isotopic impurities in preclinical studies?
- Methodological Answer :
- ICH Q3D : Requires elemental impurity profiling for heavy metals (e.g., Pd ≤ 10 ppm) from catalysts .
- FDA Guidance : Structural characterization data (NMR, MS, XRD) must be submitted for impurities ≥0.1% in drug substance batches .
- Batch consistency : Use statistical process control (SPC) charts to monitor impurity levels across 3+ validation batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
